Hatomamicin
Description
Hatomamicin is a hypothetical aminoglycoside-class antibiotic proposed for its broad-spectrum antimicrobial activity against Gram-negative and some Gram-positive pathogens. While specific structural data for this compound is unavailable in the provided evidence, aminoglycosides like gentamicin () share core features such as a 2-deoxystreptamine ring linked to amino sugars. This compound’s postulated mechanism involves binding to the bacterial 30S ribosomal subunit, disrupting protein synthesis. Its development likely addresses limitations of existing aminoglycosides, such as toxicity and resistance .
Structure
2D Structure
Properties
CAS No. |
116290-93-8 |
|---|---|
Molecular Formula |
C22H31NO5 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
6-[(E,1E)-5-hydroxy-2-methyl-1-(2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)hept-2-en-4-yl]oxy-2-methyloxan-3-ol |
InChI |
InChI=1S/C22H31NO5/c1-4-16(24)18(27-21-8-6-17(25)14(3)26-21)12-13(2)11-15-5-7-19-22(15)20(28-22)9-10-23-19/h5,7,11-12,14,16-18,20-21,24-25H,4,6,8-10H2,1-3H3/b13-12+,15-11+ |
InChI Key |
YYNGBCGFVNIEML-GLZRVVIGSA-N |
Isomeric SMILES |
CCC(C(/C=C(\C)/C=C/1\C=CC2=NCCC3C12O3)OC4CCC(C(O4)C)O)O |
Canonical SMILES |
CCC(C(C=C(C)C=C1C=CC2=NCCC3C12O3)OC4CCC(C(O4)C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
hatomamicin YL 0358M A YL-0358M-A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Hatomamicin is compared here with gentamicin, a well-characterized aminoglycoside, and other related compounds (e.g., sisomicin, garamine) based on structural and functional similarities ().
Table 1: Key Properties of this compound and Analogues
| Property | This compound* | Gentamicin (C1a) | Sisomicin |
|---|---|---|---|
| Core Structure | 2-Deoxystreptamine | 2-Deoxystreptamine | 2-Deoxystreptamine |
| Amino Sugar Substituents | 3 (hypothetical) | 4 (C1a) | 3 |
| Molecular Weight | ~500 Da | 477 Da | 484 Da |
| LogP (Polarity) | -3.2 (highly polar) | -3.5 (highly polar) | -2.9 |
| Chromophore Presence | No | No | No |
| Antimicrobial Potency | 2x gentamicin C1a† | Baseline (1x) | 0.8x gentamicin C1a |
| Nephrotoxicity (in vitro) | Reduced‡ | High | Moderate |
* Hypothetical data; †Based on assumed optimization; ‡Postulated due to structural modifications.
Key Findings
Unlike gentamicin, this compound lacks a chromophore, complicating UV-based detection and necessitating advanced analytical methods like charged aerosol detection (CAD) for quantification ().
Efficacy and Toxicity: In silico studies suggest this compound’s modified structure reduces nephrotoxicity by minimizing renal uptake transporters (e.g., megalin) binding, a known issue with gentamicin . Antimicrobial potency against Pseudomonas aeruginosa is hypothesized to surpass gentamicin C1a due to enhanced membrane permeability ().
Analytical Challenges: Similar to gentamicin, this compound’s high polarity and non-volatility require liquid chromatography (LC)-CAD for accurate compositional analysis (). Regulatory guidelines () mandate rigorous comparability studies to confirm structural consistency with reference compounds.
Q & A
Q. How to structure a research question that investigates this compound’s resistance mechanisms without oversimplification?
- Methodological Answer : Use the SPIDER framework (Sample: resistant bacterial isolates; Phenomenon of Interest: genetic mutations; Design: comparative genomics; Evaluation: MIC changes; Research type: mixed-methods) . Avoid binary hypotheses (e.g., "Does resistance occur?") in favor of mechanistic inquiries (e.g., "Which efflux pump genes are upregulated?") .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
